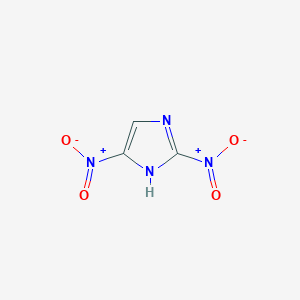

2,4-Dinitroimidazol

Descripción general

Descripción

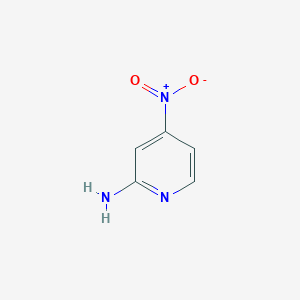

2,4-Dinitroimidazole is an organic compound that belongs to the class of nitroimidazoles. It is characterized by the presence of two nitro groups attached to the imidazole ring at the 2 and 4 positions. This compound is known for its applications in the field of energetic materials due to its high energy density and stability .

Aplicaciones Científicas De Investigación

2,4-Dinitroimidazole has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It’s known that nitroimidazoles, a class of compounds to which 2,4-dni belongs, are often used as antitumor, antibacterial, antifungal, and antiviral drugs . They have also attracted interest as energetic materials .

Mode of Action

It’s known that the compound undergoes a methylation reaction with dimethyl sulfate . When the reaction system contains a weak base, the reaction products are 1-methyl-2,4-dinitroimidazole and 1-methyl-2,4,5-trinitroimidazole . In the absence of a base in the reaction system, the products contain oxidation byproducts .

Biochemical Pathways

It’s known that nitroimidazoles can be classified according to the location of the nitro functional group . The nitroimidazole antibiotics have been used to combat anaerobic bacterial and parasitic infections .

Pharmacokinetics

It’s known that the compound has a high thermal stability . The activation energy was calculated from thermal decomposition of 2,4-DNI using DSC at different heating rates . The ignition temperature of pure 2,4-DNI was measured and showed at 285 °C . The TGA experiments demonstrate that 2,4-DNI decomposes in three steps with 92% total weight loss .

Result of Action

At the initial decomposition stage, the 2,4-DNI molecules located around the impurity molecules become more easy to decompose .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-DNI. As the doping concentration increases, the stability of the system decreases . The doping of impurities changes the extreme point of the surface electrostatic potential (ESP) of the 2,4-DNI molecules, reducing the stability and safety of the 2,4-DNI molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dinitroimidazole can be synthesized through the nitration of 2-nitroimidazole or via the thermal rearrangement of 1,4-dinitroimidazole . The nitration process typically involves the use of a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The thermal rearrangement method involves heating 1,4-dinitroimidazole to induce the rearrangement of nitro groups to the 2 and 4 positions on the imidazole ring .

Industrial Production Methods: In industrial settings, the production of 2,4-dinitroimidazole often involves the nitration of 2-nitroimidazole due to its efficiency and scalability. The process is designed to minimize the formation of by-products and ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dinitroimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction of 2,4-dinitroimidazole typically leads to the formation of amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Higher oxidation state imidazole derivatives.

Reduction: Aminoimidazoles.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

1-Methyl-2,4,5-trinitroimidazole (MTNI): Known for its high energy density and stability, used in melt-cast explosives.

Hexahydro-1,3,5-trinitro-1,3,5-triazinane (RDX): A well-known explosive with high detonation velocity and pressure.

Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetraazocane (HMX): Another high-energy explosive with superior performance characteristics.

Uniqueness of 2,4-Dinitroimidazole: 2,4-Dinitroimidazole stands out due to its balance of stability and energy density. Unlike some other high-energy materials, it offers a combination of thermal stability and insensitivity to impact, making it safer to handle and use in various applications .

Propiedades

IUPAC Name |

2,5-dinitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-1-4-3(5-2)7(10)11/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDSOXFRYVOGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200136 | |

| Record name | Imidazole, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5213-49-0 | |

| Record name | 2,4-Dinitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5213-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole, 2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005213490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

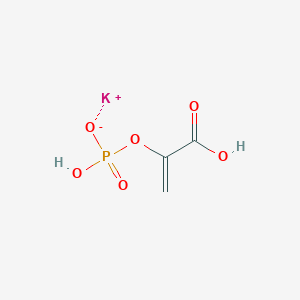

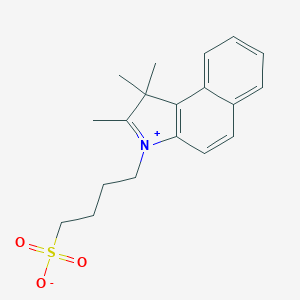

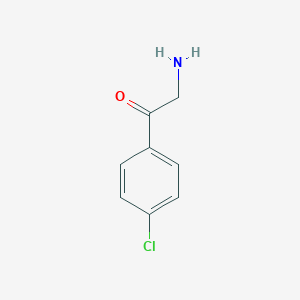

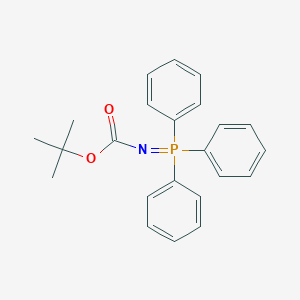

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-Dinitroimidazole?

A1: 2,4-Dinitroimidazole has the molecular formula C3H2N4O4 and a molecular weight of 158.08 g/mol. []

Q2: What spectroscopic data is available for 2,4-DNI?

A2: 2,4-DNI has been characterized using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. [, , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers insights into the structure and connectivity of atoms within the molecule. Both 1H NMR and 13C NMR data have been reported. [, , , , , , ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, , , ]

- Inelastic Neutron Scattering (INS): Provides information about the vibrational modes of the molecule in the solid state. []

Q3: What is known about the stability of 2,4-DNI?

A3: 2,4-DNI exhibits good thermal stability, with a melting point ranging from 265-274 °C. [, ] It decomposes at higher temperatures, producing various gaseous products. [, ]

Q4: Is 2,4-DNI compatible with other materials?

A4: Studies have investigated the compatibility of 2,4-DNI with various materials relevant to its potential applications:

- Propellant Ingredients: 2,4-DNI has shown good compatibility with nitrocellulose/nitroglycerin (NC/NG) systems. []

- Other Explosives: Limited eutectic formation has been observed between 2,4-DNI and explosives like HMX and TNAZ, indicating potential for use in mixed explosive formulations. []

Q5: What are the potential applications of 2,4-DNI?

A5: Due to its insensitivity and good explosive performance (estimated to be 60% greater than TNT), 2,4-DNI has been investigated as a potential replacement for TNT in mass-use bombs. [] It has also been explored as a component in other energetic formulations, including solid propellants. [, ]

Q6: Does 2,4-DNI exhibit any catalytic properties?

A6: While not a catalyst itself, certain metal salts of 2,4-DNI, such as the lead salt (PDNI), have shown catalytic activity in the combustion of modified double-base propellants. []

Q7: Have computational methods been used to study 2,4-DNI?

A7: Yes, computational chemistry techniques have played a significant role in understanding the properties and behavior of 2,4-DNI:

- Density Functional Theory (DFT): Used to optimize the molecular structure, study intermolecular interactions in the crystal lattice, and calculate thermodynamic properties such as heats of formation and detonation parameters. [, , , ]

- Molecular Dynamics (MD) Simulations: Employed to investigate the dynamic properties of 2,4-DNI crystals and the effects of impurities on these properties. []

Q8: How does the structure of 2,4-DNI relate to its properties?

A8:

- Nitro Groups: The presence of two nitro (-NO2) groups at the 2 and 4 positions of the imidazole ring is crucial for its explosive properties. These groups contribute to the overall oxygen balance and energy release upon detonation. []

- Imidazole Ring: The aromatic imidazole ring provides thermal stability to the molecule. []

- N-Substitution: Substituting different groups at the N1 position of the imidazole ring can modify the physical and explosive properties of 2,4-DNI. For example, 1-methyl-2,4-dinitroimidazole (MDNI) has a lower melting point than 2,4-DNI and exhibits different decomposition kinetics. [, ]

Q9: What are the challenges in formulating 2,4-DNI?

A10: One challenge in formulating 2,4-DNI is its limited solubility in common solvents, which can hinder its processing and incorporation into energetic formulations. []

Q10: Are there strategies to improve the stability or processability of 2,4-DNI?

A10: Researchers are exploring approaches to improve the properties of 2,4-DNI:

- Salt Formation: Forming salts of 2,4-DNI with various cations, such as guanidine, triaminoguanidine, and hydrazine, can alter its physical properties, including melting point, density, and sensitivity. []

- Cocrystallization: Cocrystallizing 2,4-DNI with other energetic materials, like 1,3,5-trinitrobenzene (TNB), can modify its properties and potentially lead to enhanced performance or safety characteristics. []

Q11: What is known about the thermal decomposition of 2,4-DNI?

A12: The thermal decomposition of 2,4-DNI is a complex process involving multiple steps and producing a variety of gaseous products, including NO, CO2, CO, N2, HNCO, and H2O. [, ] The decomposition mechanism is believed to involve both unimolecular and bimolecular reactions, with the formation of a polymeric residue playing a role in the later stages. [, ]

Q12: How does the decomposition of 2,4-DNI compare to other nitroimidazoles?

A13: The decomposition pathways of nitroimidazoles are influenced by the position of the nitro groups and other substituents on the imidazole ring. [] For example, 1,4-dinitroimidazole primarily decomposes via N-NO2 homolysis, while 2,4-DNI and other dinitroimidazoles exhibit competing decomposition pathways involving NO2 elimination and nitro-nitrite isomerization followed by NO elimination. []

Q13: Has the shock sensitivity of 2,4-DNI been investigated?

A14: Yes, shock sensitivity studies have revealed that 2,4-DNI is more shock sensitive than TATB-based explosives but considerably less sensitive than HMX-based explosives. [] This places it in a potentially desirable range for insensitive munition applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)